

An In-depth Technical Guide on 3-Hydroxy-3-methyl-2-oxopentanoic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-3-methyl-2-oxopentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological role of **3-Hydroxy-3-methyl-2-oxopentanoic acid**, an important intermediate in branched-chain amino acid biosynthesis.

Core Chemical Properties

Precise experimental determination of the physicochemical properties of **3-Hydroxy-3-methyl-2-oxopentanoic acid** is not extensively documented in publicly available literature, likely due to its transient nature as a metabolic intermediate. However, computed data from reliable chemical databases provide valuable estimates.

Table 1: Computed Physicochemical Properties of **3-Hydroxy-3-methyl-2-oxopentanoic Acid**

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₄	PubChem[1]
Molecular Weight	146.14 g/mol	PubChem[1]
XLogP3-AA (LogP)	-0.4	PubChem
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	146.05790880 g/mol	PubChem[1]
Monoisotopic Mass	146.05790880 g/mol	PubChem[1]
Topological Polar Surface Area	74.6 Å ²	PubChem[1]
Heavy Atom Count	10	PubChem[1]
Complexity	163	PubChem[1]
pKa (strongest acidic)	3.52 (predicted)	FooDB[2]

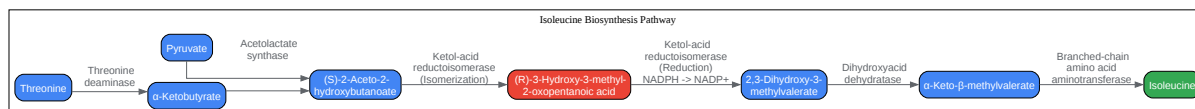
Metabolic Significance: Role in Isoleucine Biosynthesis

3-Hydroxy-3-methyl-2-oxopentanoic acid is a key intermediate in the biosynthesis of the essential amino acid isoleucine. This metabolic pathway is crucial in bacteria, archaea, fungi, and plants. The formation and conversion of this keto acid are catalyzed by the enzyme ketol-acid reductoisomerase (KARI).

The KARI enzyme catalyzes a two-step reaction:

- An isomerization of an acetolactate derivative.
- A subsequent NADPH-dependent reduction of the intermediate to a dihydroxy acid.[3][4][5]

In the context of isoleucine biosynthesis, the specific substrate for KARI is (S)-2-aceto-2-hydroxybutanoate. This is converted to (R)-3-hydroxy-3-methyl-2-oxopentanoate, which is then reduced to 2,3-dihydroxy-3-methylvalerate.



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Isoleucine Biosynthesis Pathway

Experimental Protocols

Due to the limited availability of detailed experimental data for the isolated compound, this section outlines a generalized enzymatic synthesis protocol based on the known biochemical pathway.

Enzymatic Synthesis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid

This protocol describes the in-vitro synthesis of (R)-3-Hydroxy-3-methyl-2-oxopentanoic acid using recombinant ketol-acid reductoisomerase (KARI).

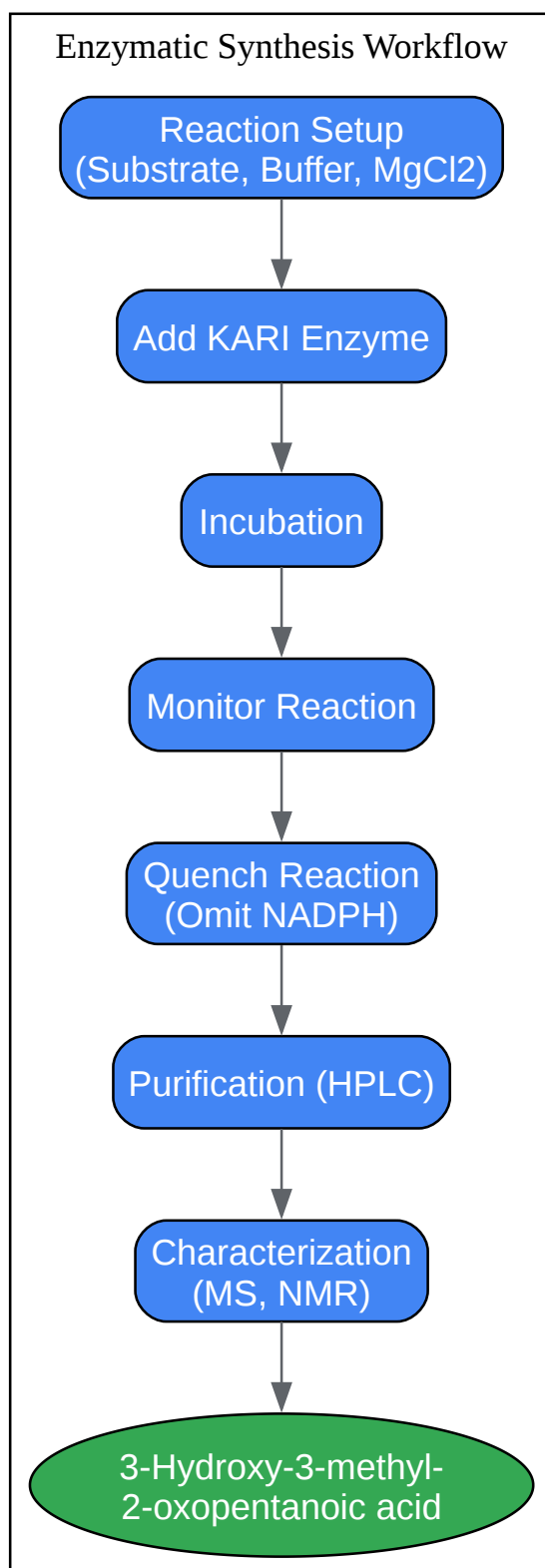
Materials:

- Recombinant and purified ketol-acid reductoisomerase (KARI) enzyme.
- (S)-2-Aceto-2-hydroxybutanoate (substrate).
- Magnesium chloride (MgCl₂) solution (cofactor for isomerization).[3]

- NADPH (cofactor for the reduction step, to be omitted if isolating the intermediate).
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Quenching solution (e.g., perchloric acid or a suitable organic solvent).
- Analytical equipment for product verification (e.g., HPLC, LC-MS).

Methodology:

- **Reaction Setup:** In a temperature-controlled reaction vessel, prepare a reaction mixture containing the reaction buffer, MgCl_2 , and the substrate, (S)-2-aceto-2-hydroxybutanoate.
- **Enzyme Addition:** Initiate the reaction by adding a predetermined concentration of the purified KARI enzyme.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the KARI enzyme (typically 25-37°C) with gentle agitation.
- **Reaction Monitoring:** Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of the product and consumption of the substrate using an appropriate analytical technique.
- **Reaction Termination:** To isolate the intermediate, **3-Hydroxy-3-methyl-2-oxopentanoic acid**, the reaction should be terminated before the reduction step proceeds significantly. This can be achieved by omitting NADPH from the initial reaction mixture and quenching the reaction after a specific time by adding a quenching solution.
- **Purification:** The product can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.
- **Characterization:** The identity and purity of the synthesized **3-Hydroxy-3-methyl-2-oxopentanoic acid** should be confirmed using methods like mass spectrometry and NMR spectroscopy.



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Enzymatic Synthesis Workflow

Conclusion

3-Hydroxy-3-methyl-2-oxopentanoic acid plays a vital, albeit transient, role in the fundamental metabolic pathway of isoleucine biosynthesis. While extensive experimental data on its isolated chemical properties are scarce, its enzymatic synthesis and biological function are well-established. This guide provides a foundational understanding for researchers in biochemistry, microbiology, and drug development, particularly those targeting branched-chain amino acid metabolism for antimicrobial or herbicidal applications. Further research into the isolation and detailed characterization of this keto acid could provide deeper insights into the kinetics and mechanism of the ketol-acid reductoisomerase enzyme.

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